1-(2,3,8,8-Tetramethyl-1,2,3,5,6,7,8,8a-octahydronaphthalen-2-yl)ethanone
Description
1-(2,3,8,8-Tetramethyl-1,2,3,5,6,7,8,8a-octahydronaphthalen-2-yl)ethanone (CAS No. 54464-57-2), commonly known as Iso E Super or OTNE, is a synthetic alkyl cyclic ketone with the molecular formula C₁₆H₂₆O and a molecular weight of 234.38 g/mol . It is a colorless to pale yellow liquid with a woody, amber-like odor, widely used in fragrances due to its stability and low volatility (boiling point: 134–135°C at 2.8 mmHg) . Structurally, it features a complex octahydronaphthalene (decalin) backbone substituted with four methyl groups and an acetyl moiety, forming a mixture of isomers (α, β, γ) . Its primary applications include perfumes, detergents, and malodor-neutralizing formulations .
Properties
CAS No. |
68155-66-8 |
|---|---|
Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
1-(2,3,8,8-tetramethyl-1,3,5,6,7,8a-hexahydronaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C16H26O/c1-11-9-13-7-6-8-15(3,4)14(13)10-16(11,5)12(2)17/h9,11,14H,6-8,10H2,1-5H3 |
InChI Key |
NOMWSTMYQKABST-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C2CCCC(C2CC1(C)C(=O)C)(C)C |
physical_description |
Liquid |
Origin of Product |
United States |
Preparation Methods
Industrial Production Details
Industrial synthesis is typically carried out in large batch reactors with controlled temperature and anhydrous conditions to maintain catalyst activity and avoid side reactions. The reaction conditions are optimized to maximize yield and selectivity for the desired isomers.
Catalysts: Aluminum chloride (Lewis acid) is used for the Diels–Alder step, while phosphoric acid (Brønsted acid) facilitates ring closure.
Reaction Conditions: The Diels–Alder reaction is conducted under anhydrous conditions, often at moderate temperatures to balance reaction rate and selectivity. Acid-catalyzed cyclization follows, sometimes with controlled heating to promote ring closure and isomer formation.
Purification: The crude product mixture contains several isomers, requiring purification steps such as fractional distillation or recrystallization to isolate the desired isomer with high purity.
Isomer Composition: Typical commercial OTNE mixtures contain approximately 30–65% beta isomer, 10–26% gamma isomer (target compound), 8–20% alpha isomer, and up to 5% minor isomers.
Reaction Scheme Summary
| Step | Reactants | Catalyst | Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1. Diels–Alder Reaction | Myrcene + 3-methyl-3-penten-2-one | Aluminum chloride | Anhydrous, moderate temp. | Substituted cyclohexenylmethyl ketone |
| 2. Cyclization | Intermediate | Phosphoric acid | Acidic medium, heating | Octahydronaphthalenyl ethanone isomers |
| 3. Purification | Crude mixture | N/A | Distillation/Recrystall. | Isolated 1-(2,3,8,8-tetramethyl-octahydronaphthalen-2-yl)ethanone |
Chemical Reaction Analysis Relevant to Preparation
Reaction Mechanistic Insights
The Lewis acid coordinates with the dienophile carbonyl, increasing its electrophilicity and directing regioselectivity.
The Brønsted acid protonates the alkene, facilitating cyclization via carbocation intermediates.
Side reactions include isomerization and minor formation of 3-naphthalenyl methyl ketones.
Research Findings and Data Integration
Isomer Composition and Properties
| Isomer Type | CAS Number | Approximate % in Mixture | Odor Profile | Notes |
|---|---|---|---|---|
| Beta | 54464-57-2 | 30–65% | Woody, ambergris-like | Major isomer in commercial OTNE |
| Gamma | 68155-66-8 | 10–26% | Woody, ambergris-like | Target compound in this article |
| Alpha | 68155-67-9 | 8–20% | Woody, slightly floral | Minor constituent |
| Minor | 54464-59-4 | 0–5% | Varies | Trace amounts |
This data is consistent across multiple industrial assessments and regulatory evaluations.
Physical and Chemical Properties
- Molecular Formula: C16H26O
- Molecular Weight: 234.38 g/mol
- Physical State: Clear yellow liquid
- Stability: Stable under normal conditions; sensitive to strong oxidizing agents.
Summary Table of Preparation Methods
| Method Aspect | Description |
|---|---|
| Starting Materials | Myrcene, 3-methyl-3-penten-2-one |
| Key Reactions | Diels–Alder cycloaddition, acid-catalyzed cyclization |
| Catalysts | Aluminum chloride (Lewis acid), phosphoric acid (Brønsted acid) |
| Reaction Conditions | Anhydrous, moderate temperature for Diels–Alder; acidic, heated conditions for cyclization |
| Product Mixture | Multiple isomers including beta, gamma (target), alpha, and minor isomers |
| Purification Techniques | Distillation, recrystallization |
| Industrial Scale | Batch reactors with controlled temperature and catalyst loading |
Chemical Reactions Analysis
Ketone-Specific Reactions
As a ketone, the compound participates in reactions typical of carbonyl compounds:
Oxidation
While ketones are generally resistant to oxidation, strong oxidizing agents (e.g., KMnO₄ under acidic conditions) may cleave the bicyclic structure, though such reactions are not commercially utilized.
Isomerization and Stability
The commercial product contains multiple isomers due to variations in ring saturation and stereochemistry:
| Isomer | CAS Number | Structural Features |
|---|---|---|
| 1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthyl)ethanone | 54464-57-2 | Fully saturated bicyclic system |
| 1-(1,2,3,5,6,7,8,8a-octahydro-2,3,8,8-tetramethyl-2-naphthyl)ethanone | 68155-66-8 | Partially unsaturated with 8a-position double bond |
| 1-(1,2,3,4,6,7,8,8a-octahydro-2,3,8,8-tetramethyl-2-naphthyl)ethanone | 68155-67-9 | Alternative unsaturation pattern |
Isomerization occurs under acidic or thermal conditions, altering the odor profile .
Environmental Degradation
The compound undergoes photodegradation and microbial breakdown in aquatic environments, though it is classified as toxic to aquatic life (H410) . Key degradation pathways include:
-
Hydroxylation : Addition of –OH groups to the bicyclic framework.
-
Oxidative cleavage : Breakdown of the ketone moiety into carboxylic acids.
Industrial Modifications
Derivatives are synthesized for niche fragrance applications:
-
Schiff bases : Reaction with primary amines to form odor-modified imines.
-
Acetal formation : Protection of the ketone group using glycols for stability in alkaline formulations.
Challenges in Reactivity Studies
Scientific Research Applications
1-(2,3,8,8-Tetramethyl-1,2,3,5,6,7,8,8a-octahydronaphthalen-2-yl)ethanone has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organoleptic and antimicrobial compounds.
Biology: Studied for its potential effects on various biological systems, including its genetic toxicity.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and long-lasting properties.
Industry: Widely used in the fragrance industry for perfumes, soaps, shampoos, detergents, and air fresheners.
Mechanism of Action
The compound exerts its effects primarily through its interaction with olfactory receptors, providing a long-lasting woody and ambergris scent. The molecular targets include olfactory receptor neurons, which are activated upon binding with the compound, leading to the perception of its characteristic odor .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(5,6,7,8-Tetrahydro-2-naphthalenyl)-1-propanamine (CAS No. 878733-62-1)
- Molecular Formula : C₁₃H₁₉N
- Key Differences: Functional Group: Contains a primary amine (–NH₂) instead of a ketone, altering its chemical reactivity and biological activity . Applications: Primarily used in pharmaceutical intermediates (e.g., synthesis of β-adrenergic blockers) rather than fragrances .
1-(1,2-Oxazinan-2-yl)-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone (CAS No. N/A)
- Molecular Formula: C₁₆H₂₁NO₂
- Applications: Investigated for use in drug discovery (e.g., kinase inhibitors) due to its nitrogen-oxygen heterocycle . Physical Properties: Higher molecular weight (259.35 g/mol) and boiling point compared to OTNE, reducing volatility .
1-(5,5-Dimethyl-1-cyclohexen-1-yl)pent-4-en-1-one (CAS No. N/A)
- Molecular Formula : C₁₃H₂₀O
- Key Differences: Structure: A monocyclic ketone with a cyclohexene core, lacking the decalin backbone of OTNE . Safety: Lower No Expected Sensitization Induction Level (NESIL: 2,500 mg/cm²) compared to OTNE (NESIL: 47,200 mg/cm²), indicating higher sensitization risk . Applications: Limited to niche fragrance blends due to safety constraints .
Comparative Analysis of Key Properties
Biological Activity
1-(2,3,8,8-Tetramethyl-1,2,3,5,6,7,8,8a-octahydronaphthalen-2-yl)ethanone, commonly referred to as OTNE (CAS No. 54464-57-2), is a synthetic organic compound predominantly utilized in the fragrance industry. With a molecular formula of C16H26O and a molecular weight of 234.38 g/mol, OTNE is known for its woody and amber-like scent profile. This compound has garnered attention not only for its sensory properties but also for its biological activities and potential applications in various fields.
OTNE primarily functions through its interaction with olfactory receptors in the nasal epithelium. Upon binding to these receptors, it triggers a cascade of biochemical events:
- Receptor Activation : OTNE binds to specific olfactory receptors.
- Signal Transduction : This binding activates G-proteins that stimulate adenylate cyclase.
- cAMP Production : The increase in cyclic AMP (cAMP) levels leads to the opening of ion channels.
- Neural Signal Generation : This process generates an electrical signal transmitted to the brain, resulting in the perception of scent.
Toxicological Profile
While OTNE is widely used in consumer products, it poses certain toxicological risks:
- Aquatic Toxicity : OTNE is classified as very toxic to aquatic life with long-lasting effects .
- Skin Irritation : It can cause allergic skin reactions and irritation upon contact .
- Regulatory Status : Due to its potential environmental impact, OTNE is subject to regulations under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in the European Union .
Case Studies and Research Findings
Several studies have explored the biological activity of OTNE:
- Fragrance Industry Applications : Research highlights OTNE's effectiveness as a long-lasting fragrance component in perfumes and scented products due to its stability and olfactory properties .
- Potential Therapeutic Effects : Investigations into OTNE's antimicrobial properties suggest that it may exhibit inhibitory effects against certain bacterial strains. This opens avenues for further research into its use as a natural preservative or therapeutic agent.
- Environmental Impact Studies : Evaluations conducted on the environmental risks associated with OTNE have demonstrated significant concerns regarding its persistence and toxicity in aquatic ecosystems .
Comparative Analysis
To better understand OTNE's unique properties and applications, a comparison with similar compounds can be informative:
| Compound Name | CAS Number | Molecular Formula | Key Features |
|---|---|---|---|
| 1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)propan-2-one | 68155-66-8 | C16H26O | Similar structure; different side chain |
| 1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)butan-2-one | 68155-67-9 | C16H26O | Longer side chain; distinct olfactory characteristics |
OTNE's unique structural configuration imparts distinct olfactory properties that make it particularly valuable in fragrance formulation compared to its analogs.
Q & A
Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?
Methodological Answer: The compound’s physicochemical properties are critical for experimental design. Key parameters include:
Q. Experimental Workflow :
Q. How is the compound synthesized, and what are common impurities in its production?
Methodological Answer : The compound is synthesized via terpenoid cyclization or Friedel-Crafts acylation of tetramethyloctalin precursors. Key steps include:
Cyclization : Catalytic acid-mediated cyclization of geranyl derivatives to form the octalin backbone .
Acetylation : Introduction of the ethanone group using acetyl chloride under controlled pH .
Q. Impurity Analysis :
Q. What safety considerations are critical for handling this compound in laboratory settings?
Methodological Answer : Safety assessments by RIFM and IFRA highlight:
Q. Mitigation Strategies :
- Ventilation : Fume hoods for volatile handling (boiling point < 150°C at low pressure).
- PPE : Nitrile gloves and eye protection due to chloroform solubility .
Advanced Research Questions
Q. How do stereochemical variations (e.g., enantiomers) affect olfactory properties and receptor interactions?
Methodological Answer :
Q. Mechanistic Insight :
Q. What analytical challenges arise in detecting this compound in environmental matrices, and how are they addressed?
Methodological Answer : Challenges :
- Low environmental concentrations (ng/L in water).
- Matrix interference from hydrocarbons.
Q. Solutions :
Q. Case Study :
- Surface Water Analysis : Limit of Quantification (LOQ) = 5 ng/L using EPA Method 1694 .
Q. How do conflicting data on environmental persistence and toxicity inform risk assessment?
Methodological Answer : Contradictions :
Q. Resolution Strategies :
Q. What methodologies resolve discrepancies in structural characterization (e.g., regiochemistry)?
Methodological Answer : Discrepancies : Conflicting NMR assignments for methyl groups in early studies.
Q. Advanced Techniques :
Q. How is the compound’s endocrine disruption potential evaluated?
Methodological Answer :
- EPA EDSP Tier 1 :
- Estrogen Receptor Binding Assay : Competitive binding with ¹⁴C-estradiol .
- H295R Steroidogenesis Assay : Measure testosterone/estradiol production via LC-MS/MS .
Results : No activity in Tier 1 screens, but metabolite analysis recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
